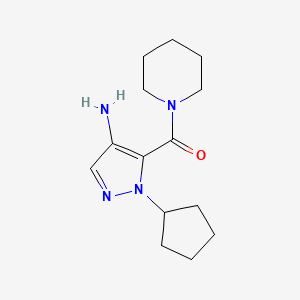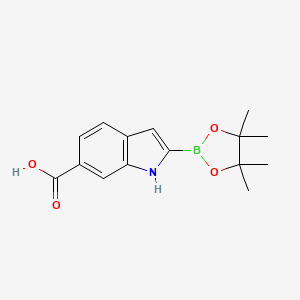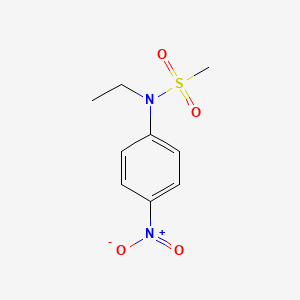![molecular formula C8H10N4O5 B3015646 ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 400077-88-5](/img/structure/B3015646.png)
ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C8H10N4O5 . It is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those related to antineoplastic and antiviral agents .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is tetrahydro, meaning it contains four hydrogen atoms. It also contains two carbonyl groups (C=O), an amino group (NH2), and an ethyl carbamate group (C2H5OCONH2) .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . Its molecular weight is 242.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Activities
Compounds synthesized from the reaction of 6-aminouracyles with ethyl oxochloroacetate, including ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate, have shown low antibacterial and antitumor activity in biological tests (Gasparyan et al., 2016).
Synthesis of Novel Derivatives
The synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, which involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates, produces N-1 substituted derivatives with potential scientific applications (Śladowska et al., 1990).
Inhibitor of Gene Expression
The compound ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues, related in structure to this compound, have been synthesized and found to be effective inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
Applications in Synthesis of Anticancer Agents
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to this compound, has been used in the synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing significant effects on the proliferation and mitotic index of cultured L1210 cells (Temple et al., 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death in cancer cells . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been studied as potential inhibitors against PARP-1 , a protein involved in DNA repair damage .
Cellular Effects
In terms of cellular effects, ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate may influence cell function by interacting with PARP-1 . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules such as PARP-1 , potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
ethyl N-(1-amino-2,4-dioxopyrimidine-5-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(16)11-6(14)4-3-12(9)7(15)10-5(4)13/h3H,2,9H2,1H3,(H,10,13,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKULYORVCUDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)

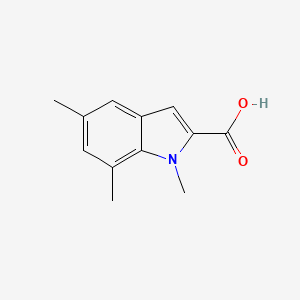
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
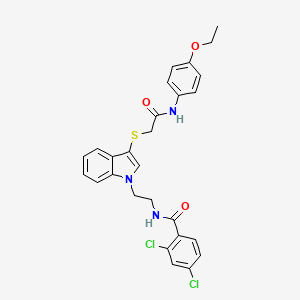
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)
